WD-890

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C22H24N8O3 |

|---|---|

Peso molecular |

451.5 g/mol |

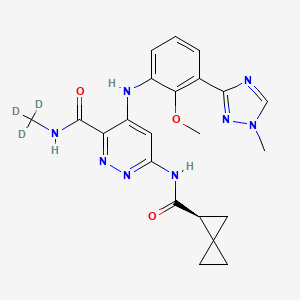

Nombre IUPAC |

4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide |

InChI |

InChI=1S/C22H24N8O3/c1-23-21(32)17-15(9-16(27-28-17)26-20(31)13-10-22(13)7-8-22)25-14-6-4-5-12(18(14)33-3)19-24-11-30(2)29-19/h4-6,9,11,13H,7-8,10H2,1-3H3,(H,23,32)(H2,25,26,27,31)/t13-/m1/s1/i1D3 |

Clave InChI |

QQXVWTLPOIVDFQ-JJMJVRKHSA-N |

SMILES isomérico |

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)[C@H]4CC45CC5 |

SMILES canónico |

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC45CC5 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of WD-890 in Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

WD-890 is a novel, orally bioavailable, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. By selectively binding to the pseudokinase (JH2) domain of TYK2, this compound effectively modulates the signaling of key cytokines implicated in the pathogenesis of numerous autoimmune diseases, including Type I interferons (IFNs), interleukin-12 (B1171171) (IL-12), and interleukin-23 (IL-23).[1][2] This targeted mechanism of action offers the potential for a favorable safety profile compared to broader JAK inhibitors. Preclinical studies have demonstrated the therapeutic efficacy of this compound in animal models of systemic lupus erythematosus (SLE), psoriasis, psoriatic arthritis (PsA), and inflammatory bowel disease (IBD).[1][2] Phase 1 clinical trials have been completed, and this compound is currently in Phase 2 development for the treatment of moderate to severe plaque psoriasis. This guide provides a comprehensive overview of the mechanism of action, supported by available data and detailed experimental methodologies.

Core Mechanism of Action: Allosteric Inhibition of TYK2

This compound represents a significant advancement in the targeted therapy of autoimmune diseases through its unique mechanism of allosteric inhibition of TYK2. Unlike traditional ATP-competitive inhibitors that target the highly conserved catalytic kinase domain (JH1) of JAK family members, this compound binds to the regulatory pseudokinase domain (JH2) of TYK2.[1][2] This specific binding induces a conformational change that locks the TYK2 protein in an inactive state, thereby preventing the downstream signaling of proinflammatory cytokines.[3] This allosteric inhibition confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which is a critical differentiator that may lead to a reduction in off-target effects.[1][2]

The primary signaling pathways disrupted by this compound are those mediated by Type I IFNs, IL-12, and IL-23. These cytokines are central to the inflammatory cascades that drive the pathology of a wide range of autoimmune disorders. By inhibiting TYK2, this compound effectively dampens the activation of these critical pathways.[1][2]

Quantitative Data

While specific quantitative data from the primary preclinical publication on this compound are not publicly available, the following tables summarize representative data for a highly selective TYK2 inhibitor and expected pharmacokinetic parameters based on the characteristics of this compound.

Table 1: In Vitro Inhibitory Activity of a Representative Allosteric TYK2 Inhibitor

| Assay | Target | IC50 (nM) | Selectivity vs. TYK2 |

| Cellular Assay | TYK2 (IL-23 stimulated STAT3 phosphorylation) | 18 | - |

| Cellular Assay | JAK1 (IL-6 stimulated STAT3 phosphorylation) | >5000 | >277-fold |

| Cellular Assay | JAK2 (GM-CSF stimulated STAT5 phosphorylation) | >5000 | >277-fold |

| Cellular Assay | JAK3 (IL-2 stimulated STAT5 phosphorylation) | >5000 | >277-fold |

Data is representative of a selective allosteric TYK2 inhibitor and is intended for illustrative purposes.

Table 2: Pharmacokinetic Profile of this compound (Projected)

| Parameter | Value | Species |

| Oral Bioavailability | Favorable | Preclinical Species |

| Absorption | Good | Preclinical Species |

| Distribution | Favorable | Preclinical Species |

| Metabolism | Stable | Preclinical Species |

| Excretion | Favorable | Preclinical Species |

Based on qualitative descriptions from preclinical studies indicating favorable ADME properties.[1][2]

Signaling Pathways

This compound exerts its therapeutic effect by inhibiting TYK2-mediated signaling. The following diagrams illustrate the key pathways affected.

Figure 1: Overview of TYK2 Signaling Pathways Inhibited by this compound. This diagram illustrates how this compound blocks the signaling of IFN-α, IL-12, and IL-23 by inhibiting TYK2, thereby preventing the phosphorylation of downstream STAT proteins and subsequent gene transcription.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of a selective TYK2 inhibitor like this compound.

In Vitro Cellular Assay for TYK2 Inhibition (IL-23-induced STAT3 Phosphorylation)

Objective: To determine the potency of this compound in inhibiting IL-23-induced STAT3 phosphorylation in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant T-cell line (e.g., Kit225)

-

Recombinant human IL-23

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fetal bovine serum (FBS)

-

RPMI-1640 medium

-

Fixation/Permeabilization buffer

-

Anti-human pSTAT3 antibody (conjugated to a fluorophore)

-

Flow cytometer

Protocol:

-

Cell Culture: Culture human PBMCs or T-cells in RPMI-1640 supplemented with 10% FBS.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in culture medium to the final desired concentrations.

-

Cell Treatment: Seed the cells in a 96-well plate and pre-incubate with the various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Cytokine Stimulation: Stimulate the cells with recombinant human IL-23 at a predetermined optimal concentration (e.g., 10 ng/mL) for 15-30 minutes at 37°C.

-

Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer according to the manufacturer's instructions.

-

Staining: Stain the cells with a fluorescently labeled anti-pSTAT3 antibody.

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the levels of pSTAT3.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of pSTAT3 phosphorylation against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Figure 2: Workflow for the IL-23-induced STAT3 Phosphorylation Assay. This diagram outlines the key steps in the in vitro cellular assay to determine the inhibitory activity of this compound on the IL-23 signaling pathway.

In Vivo Murine Model of IL-23-Induced Psoriasiform Dermatitis

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of psoriasis.

Materials:

-

BALB/c or C57BL/6 mice

-

Recombinant murine IL-23

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for ear thickness measurement

-

Histology equipment and reagents

Protocol:

-

Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.

-

Grouping: Randomly assign mice to treatment groups (e.g., vehicle, this compound low dose, this compound high dose).

-

Dosing: Administer this compound or vehicle orally once daily, starting one day before the first IL-23 injection.

-

Induction of Psoriasis: Inject recombinant murine IL-23 intradermally into the ear of each mouse daily or every other day for a specified period (e.g., 4-7 days).

-

Monitoring: Measure the ear thickness daily using calipers as an indicator of inflammation.

-

Tissue Collection: At the end of the study, euthanize the mice and collect the ear tissue.

-

Histological Analysis: Process the ear tissue for histology and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Cytokine Analysis: Homogenize a portion of the ear tissue to measure the levels of pro-inflammatory cytokines such as IL-17A and IL-22 by ELISA or other methods.

-

Data Analysis: Compare the ear thickness, histological scores, and cytokine levels between the treatment groups to determine the efficacy of this compound.

Figure 3: Workflow for the Murine Model of IL-23-Induced Psoriasiform Dermatitis. This diagram shows the experimental timeline for evaluating the in vivo efficacy of this compound in a preclinical model of psoriasis.

Conclusion

This compound is a promising, highly selective, allosteric TYK2 inhibitor with a well-defined mechanism of action that targets key cytokine pathways in autoimmune diseases. Its ability to potently and selectively inhibit the signaling of Type I IFNs, IL-12, and IL-23 provides a strong rationale for its development in a variety of immune-mediated inflammatory conditions. The preclinical data, although not fully public, suggest a favorable efficacy and safety profile, which is currently being further evaluated in clinical trials. The in-depth understanding of its mechanism of action, as outlined in this guide, will be crucial for its successful clinical development and potential future application in treating patients with autoimmune diseases.

References

The Allosteric Binding Site of WD-890 on TYK2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WD-890 is a novel, orally available, allosteric inhibitor of Tyrosine Kinase 2 (TYK2) that demonstrates high potency and selectivity.[1][2] It targets the catalytically inactive pseudokinase (JH2) domain of TYK2, a member of the Janus kinase (JAK) family.[1][2] This mode of action distinguishes it from traditional ATP-competitive JAK inhibitors that target the highly conserved catalytic (JH1) domain, leading to a more favorable selectivity profile and a promising therapeutic window for the treatment of various autoimmune and inflammatory diseases.[1][3][4] This technical guide provides an in-depth overview of the binding site of this compound on TYK2, including its mechanism of action, quantitative binding data from analogous compounds, detailed experimental protocols for characterization, and a visualization of the relevant biological pathways and experimental workflows.

Mechanism of Action: Allosteric Inhibition via the Pseudokinase (JH2) Domain

TYK2, like other members of the JAK family, is a multidomain protein comprising a kinase (JH1) domain, a pseudokinase (JH2) domain, a SH2 domain, and a FERM domain.[3] The JH2 domain, despite lacking catalytic activity, plays a crucial regulatory role by exerting an autoinhibitory effect on the adjacent JH1 domain.[3][5][6] In the inactive state, the JH2 domain interacts with the JH1 domain, preventing its activation.[5][7]

This compound and similar allosteric inhibitors bind to a pocket within the JH2 domain that is analogous to the ATP-binding site in active kinases.[5][8] This binding event stabilizes the autoinhibitory conformation of TYK2, locking the enzyme in its inactive state.[3][5] This allosteric inhibition prevents the receptor-mediated conformational changes necessary for JH1 domain activation and subsequent downstream signaling.[3] This mechanism effectively blocks the signaling cascades of key cytokines implicated in autoimmune diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN).[1][3]

TYK2 Signaling Pathway

The following diagram illustrates the TYK2 signaling pathway and the inhibitory action of this compound.

References

- 1. Discovery of this compound: A novel allosteric TYK2 inhibitor for the treatment of multiple autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enabling structure-based drug design of Tyk2 through co-crystallization with a stabilizing aminoindazole inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]

- 4. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the pseudokinase-kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tyrosine Kinase 2-mediated Signal Transduction in T Lymphocytes Is Blocked by Pharmacological Stabilization of Its Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to WD-890: A Novel Selective Allosteric TYK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key mediator of signaling pathways for crucial cytokines such as interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[1][2] These pathways are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, TYK2 has emerged as a compelling therapeutic target. The challenge in developing TYK2 inhibitors lies in achieving selectivity against other highly homologous JAK family members (JAK1, JAK2, and JAK3) to avoid off-target effects. A promising strategy to overcome this is the development of allosteric inhibitors that target the less conserved pseudokinase (JH2) domain, rather than the ATP-binding site in the catalytic (JH1) domain.[1][2]

WD-890 is a novel, potent, and selective allosteric inhibitor of TYK2 that binds to the pseudokinase domain.[1][2] Preclinical studies have demonstrated its therapeutic potential in various animal models of autoimmune diseases, including systemic lupus erythematosus (SLE), psoriasis, psoriatic arthritis (PsA), and inflammatory bowel disease (IBD).[1][2] Furthermore, this compound has shown favorable absorption, distribution, metabolism, and excretion (ADME) properties and a tolerable toxicity profile in these preclinical evaluations.[1][2]

This technical guide provides a comprehensive overview of the available preclinical data, experimental methodologies, and the mechanism of action of this compound and similar selective allosteric TYK2 inhibitors.

Data Presentation

In Vitro Potency and Selectivity

Quantitative data on the in vitro potency and selectivity of this compound is not yet publicly available. The following table presents representative data for other selective allosteric TYK2 inhibitors to provide context for the expected profile of such compounds.

| Compound | Target | Assay Type | IC50 / Ki | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Reference |

| Deucravacitinib (BMS-986165) | TYK2 (JH2) | Binding (Ki) | 0.02 nM | >1000-fold | >1000-fold | >1000-fold | [3] |

| This compound | TYK2 (JH2) | Biochemical/Binding | Data not available | Data not available | Data not available | Data not available |

Pharmacokinetic Properties

This compound is reported to have favorable ADME properties.[1][2] However, specific pharmacokinetic parameters from preclinical studies have not been disclosed. The table below outlines the typical parameters assessed.

| Parameter | Description | This compound Data |

| Tmax | Time to reach maximum plasma concentration | Data not available |

| Cmax | Maximum plasma concentration | Data not available |

| t1/2 | Elimination half-life | Data not available |

| AUC | Area under the plasma concentration-time curve | Data not available |

| F (%) | Oral Bioavailability | Data not available |

In Vivo Efficacy in Preclinical Models

This compound has demonstrated therapeutic efficacy in animal models of SLE, psoriasis, PsA, and IBD.[1][2] Specific quantitative outcomes from these studies are not yet published.

Experimental Protocols

Detailed experimental protocols for this compound have not been published. The following are representative methodologies for key experiments used in the evaluation of selective allosteric TYK2 inhibitors.

Biochemical Kinase Assays

Objective: To determine the potency and selectivity of the inhibitor against TYK2 and other JAK family kinases.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Reagents: Recombinant human TYK2 (JH1 and JH2 domains), JAK1, JAK2, JAK3 kinase domains, ATP, biotinylated peptide substrate, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

-

Procedure:

-

The inhibitor is serially diluted in DMSO and pre-incubated with the kinase and peptide substrate in an assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at room temperature and then stopped by the addition of EDTA.

-

The detection reagents (europium-labeled antibody and SA-APC) are added, and the mixture is incubated to allow for binding to the phosphorylated substrate.

-

The TR-FRET signal is read on a compatible plate reader.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Assays

Objective: To assess the functional inhibition of TYK2-mediated signaling pathways in a cellular context.

Method: Phospho-STAT Assay in Human Whole Blood

-

Cell Source: Freshly collected human whole blood from healthy donors.

-

Procedure:

-

Whole blood is pre-incubated with serial dilutions of the inhibitor.

-

Cells are stimulated with a cytokine that signals through TYK2, such as IL-12 or IFN-α.

-

To assess selectivity, cells are also stimulated with cytokines that signal through other JAKs (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2).

-

Following stimulation, red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized.

-

Cells are then stained with fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., pSTAT4 for IL-12 signaling).

-

The level of STAT phosphorylation is quantified by flow cytometry.

-

-

Data Analysis: IC50 values are determined from the dose-response inhibition of cytokine-induced STAT phosphorylation.

In Vivo Efficacy Model

Objective: To evaluate the therapeutic efficacy of the inhibitor in an animal model of autoimmune disease.

Method: Imiquimod-Induced Psoriasis Model in Mice

-

Animal Model: BALB/c or C57BL/6 mice.

-

Procedure:

-

A daily topical dose of imiquimod (B1671794) cream is applied to the shaved back and/or ear of the mice for 5-7 consecutive days to induce a psoriasis-like skin inflammation.

-

The test compound (this compound) is administered orally once or twice daily, starting from the first day of imiquimod application.

-

A vehicle control group and a positive control group (e.g., another known TYK2 inhibitor) are included.

-

The severity of skin inflammation is assessed daily using a scoring system (e.g., Psoriasis Area and Severity Index - PASI), measuring erythema, scaling, and skin thickness.

-

At the end of the study, skin and spleen samples are collected for histopathological analysis and measurement of pro-inflammatory cytokine levels (e.g., IL-17, IL-23) by qPCR or ELISA.

-

-

Data Analysis: Statistical analysis is performed to compare the treatment groups with the vehicle control in terms of PASI scores, histological changes, and cytokine expression.

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of the inhibitor after oral and intravenous administration.

Method: PK Study in Rodents

-

Animal Model: Sprague-Dawley rats or CD-1 mice.

-

Procedure:

-

The compound is administered as a single dose via oral gavage (PO) and intravenous injection (IV).

-

Blood samples are collected at multiple time points post-dosing from the tail vein or via cannulation.

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability are calculated using non-compartmental analysis software.

Visualizations

TYK2 Signaling Pathway

Caption: TYK2 signaling pathway and the inhibitory action of this compound.

Mechanism of Allosteric TYK2 Inhibition

Caption: Allosteric vs. ATP-competitive inhibition of TYK2.

Preclinical Evaluation Workflow for a Selective TYK2 Inhibitor

Caption: General workflow for preclinical evaluation of a TYK2 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound: A novel allosteric TYK2 inhibitor for the treatment of multiple autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of JNJ-77242113 in the IL-23 Signaling Pathway

This technical guide provides a comprehensive overview of the interleukin-23 (IL-23) signaling pathway and the role of JNJ-77242113, a first-in-class oral peptide antagonist of the IL-23 receptor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of the IL-23 axis in immune-mediated inflammatory diseases.

The IL-23 Signaling Pathway

Interleukin-23 is a pro-inflammatory cytokine that plays a pivotal role in the development and maintenance of chronic inflammatory diseases such as psoriasis, psoriatic arthritis, and inflammatory bowel disease.[1][2] It is a heterodimer composed of two subunits, p19 and p40.[3] The IL-23 signaling cascade is initiated when IL-23 binds to its cell surface receptor complex. This receptor consists of two subunits: the IL-23 receptor (IL-23R) and the IL-12 receptor beta 1 (IL-12Rβ1), which is shared with the IL-12 receptor.[3][4][5]

Upon binding of IL-23 to its receptor, the associated Janus kinases (JAKs), namely JAK2 and Tyrosine kinase 2 (TYK2), are activated.[3][5] These kinases then phosphorylate the intracellular domains of the receptor subunits, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT4.[3][4][5] Once phosphorylated by the JAKs, STAT3 and STAT4 form dimers, translocate to the nucleus, and act as transcription factors to drive the expression of various pro-inflammatory genes.[4][5] A key outcome of IL-23 signaling is the expansion and maintenance of T helper 17 (Th17) cells, which produce inflammatory cytokines like IL-17A, IL-17F, and IL-22, thereby perpetuating the inflammatory response.[1][2][3]

JNJ-77242113: A Novel Oral IL-23 Receptor Antagonist

JNJ-77242113 (also known as icotrokinra and formerly PN-235) is an investigational, first-in-class, orally bioavailable peptide designed to selectively target and inhibit the IL-23 receptor.[6][7][8][9] It functions as a competitive antagonist, binding to the IL-23R with high affinity.[6][10] This binding action prevents IL-23 from engaging its receptor, thereby blocking the initiation of the downstream signaling cascade.[11] A key feature of JNJ-77242113 is its high selectivity for the IL-23 pathway; it does not inhibit the related IL-12 signaling pathway, which also utilizes the IL-12Rβ1 subunit but signals through a different receptor partner (IL-12Rβ2).[6][8] This selectivity is crucial as IL-12 signaling is important for host defense against intracellular pathogens.[2]

Quantitative Data Summary

The potency and binding characteristics of JNJ-77242113 have been extensively characterized through various in vitro assays. The data highlights its high-affinity binding to the IL-23 receptor and potent inhibition of IL-23-mediated cellular responses at picomolar concentrations.

| Parameter | Assay Type | Cell/System Used | Value | Reference |

| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | Recombinant Human IL-23R ECD | 7.1 pM | [6][8] |

| IC50 | IL-23-induced STAT3 Phosphorylation | Human PBMCs | 5.6 pM (± 1.2 pM SD) | [6][8][12] |

| IC50 | IL-23-induced IFNγ Production | Human NK Cells | 18.4 pM (± 6.2 pM SD) | [6][8] |

| IC50 | IL-23-induced IFNγ Production | Human Whole Blood (Healthy Donors) | 11 pM (median) | [6][8] |

| IC50 | IL-23-induced IFNγ Production | Human Whole Blood (Psoriasis Patients) | 9 pM (median) | [6][8] |

KD: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; ECD: Extracellular Domain; PBMCs: Peripheral Blood Mononuclear Cells; NK: Natural Killer.

Key Experimental Methodologies

The characterization of JNJ-77242113 involved a series of in vitro and in vivo experiments to determine its mechanism of action, potency, and efficacy. Below are descriptions of the core experimental protocols.

This assay measures the direct inhibitory effect of JNJ-77242113 on the proximal signaling event downstream of IL-23R activation.

-

Objective: To quantify the potency of JNJ-77242113 in inhibiting IL-23-induced STAT3 phosphorylation.

-

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs), which contain various immune cells that express the IL-23R.

-

Methodology:

-

PBMCs are isolated from whole blood.

-

Cells are pre-incubated with varying concentrations of JNJ-77242113.

-

The cells are then stimulated with a fixed concentration of recombinant human IL-23 to activate the signaling pathway.

-

Following stimulation, the cells are fixed and permeabilized to allow for intracellular staining.

-

The level of phosphorylated STAT3 (pSTAT3) is measured using flow cytometry or other immunoassays.

-

-

Endpoint: The concentration-dependent inhibition of pSTAT3 levels is used to calculate the IC50 value.[6][10]

This assay assesses the functional downstream consequence of IL-23R blockade.

-

Objective: To measure the ability of JNJ-77242113 to inhibit the production of a key downstream effector cytokine, IFNγ.

-

Cells: Human Natural Killer (NK) cells or whole blood from healthy volunteers and psoriasis patients.

-

Methodology:

-

Whole blood or isolated NK cells are pre-treated with a range of JNJ-77242113 concentrations.

-

The cells are then stimulated with IL-23 (often in the presence of co-stimulants like IL-2 and IL-18) to induce cytokine production.

-

After an incubation period (e.g., 24-48 hours), the supernatant or plasma is collected.

-

The concentration of IFNγ is quantified using an immunoassay, such as an ELISA or Meso Scale Discovery (MSD) platform.[12]

-

-

Endpoint: The IC50 value is determined from the dose-response curve of IFNγ inhibition.[6]

JNJ-77242113 has been evaluated in preclinical animal models to assess its efficacy in vivo.

-

Rat TNBS-Induced Colitis Model: This is a model for inflammatory bowel disease. Oral administration of JNJ-77242113 was shown to attenuate disease parameters.[8]

-

IL-23-Induced Rat Skin Inflammation Model: In this psoriasis-relevant model, intradermal IL-23 injection causes skin thickening and induction of IL-17 and IL-22. Oral JNJ-77242113 was shown to inhibit these effects, demonstrating systemic activity beyond the gastrointestinal tract.[8][12]

These preclinical studies provided the foundation for advancing JNJ-77242113 into clinical trials, where it has shown promising efficacy in patients with moderate-to-severe plaque psoriasis.[7][13][14][15]

References

- 1. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interleukin 23 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigational targeted oral peptide JNJ-2113 demonstrated positive results in moderate-to-severe plaque psoriasis in Phase 2b study published in New England Journal of Medicine [jnj.com]

- 8. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Janssen Announces Positive Topline Results for JNJ-2113 - a Novel, First and Only Oral IL-23 Receptor Antagonist Peptide in Development for Moderate-to-Severe Plaque Psoriasis [jnj.com]

- 12. researchgate.net [researchgate.net]

- 13. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [prnewswire.com]

- 14. psoriasiscouncil.org [psoriasiscouncil.org]

- 15. livderm.org [livderm.org]

The Discovery and Development of WD-890: A Novel Allosteric TYK2 Inhibitor

A Technical Whitepaper for Drug Development Professionals

Abstract

WD-890 is a novel, potent, and orally bioavailable allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling pathways of several cytokines implicated in autoimmune and inflammatory diseases.[1][2][3][4] By selectively binding to the pseudokinase (JH2) domain of TYK2, this compound offers a targeted approach to modulating the immune response, potentially overcoming the limitations of less selective Janus kinase (JAK) inhibitors.[1][4] Preclinical studies have demonstrated the therapeutic potential of this compound in a range of autoimmune disease models, including systemic lupus erythematosus (SLE), psoriasis, psoriatic arthritis (PsA), and inflammatory bowel disease (IBD).[1][2][4] The compound has shown a favorable pharmacokinetic and safety profile in these studies, supporting its advancement into clinical development.[1][2][4] Phase 1 clinical trials have been completed, and a Phase 2 study in patients with plaque psoriasis is currently underway.[3] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and experimental protocols related to the development of this compound.

Introduction: The Role of TYK2 in Autoimmune Diseases

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes play a crucial role in intracellular signal transduction for a wide array of cytokines, growth factors, and hormones. Specifically, TYK2 is essential for the signaling of key cytokines involved in the pathogenesis of numerous autoimmune diseases, including type I interferons (IFNs), interleukin-12 (B1171171) (IL-12), and interleukin-23 (IL-23).[1][4]

The development of inhibitors that selectively target TYK2 has been a significant challenge due to the high degree of homology within the ATP-binding catalytic domains of the JAK family members. Non-selective JAK inhibitors can lead to off-target effects and associated toxicities. This compound represents a significant advancement in the field as a selective, allosteric inhibitor that binds to the less conserved pseudokinase (JH2) domain of TYK2, thereby offering a more targeted therapeutic approach.[1][4]

The Discovery of this compound

This compound was identified as a novel and potent allosteric inhibitor of TYK2.[1][4] Its discovery was the result of efforts to identify selective TYK2 inhibitors that could overcome the challenges of targeting the highly conserved catalytic domain of JAK kinases. The allosteric mechanism of action of this compound, through its binding to the pseudokinase domain, allows for high selectivity for TYK2 over other JAK family members.[1][4]

Mechanism of Action

This compound exerts its therapeutic effect by binding to the pseudokinase (JH2) domain of TYK2. This allosteric binding event induces a conformational change in the TYK2 protein, which in turn inhibits its catalytic activity. By inhibiting TYK2, this compound effectively blocks the downstream signaling cascades of key pro-inflammatory cytokines, including IL-12, IL-23, and type I IFNs. This disruption of pathogenic cytokine signaling is the basis for its therapeutic potential in a variety of autoimmune and inflammatory disorders.

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating the signaling of pathogenic cytokines and the point of intervention for this compound.

Caption: TYK2 signaling pathway and the inhibitory action of this compound.

Preclinical Pharmacology

The preclinical development of this compound involved a comprehensive evaluation of its in vitro and in vivo pharmacology, pharmacokinetics, and toxicology.

In Vitro Potency and Selectivity

Specific quantitative data for the in vitro potency and selectivity of this compound are not publicly available in the reviewed search results. The tables below are structured to present such data once it becomes available.

Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases

| Kinase | IC50 (nM) |

| TYK2 | [Data not available] |

| JAK1 | [Data not available] |

| JAK2 | [Data not available] |

| JAK3 | [Data not available] |

Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation by this compound

| Cell Line | Cytokine Stimulant | Phosphorylated STAT | IC50 (nM) |

| [Data not available] | IFN-α | pSTAT1 | [Data not available] |

| [Data not available] | IL-12 | pSTAT4 | [Data not available] |

| [Data not available] | IL-23 | pSTAT3 | [Data not available] |

Pharmacokinetics

This compound has demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties in preclinical species.[1][2][4]

Specific quantitative pharmacokinetic parameters for this compound are not publicly available in the reviewed search results. The table below is structured to present such data once it becomes available.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |

| Mouse | [Data not available] | Oral | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

| Rat | [Data not available] | Oral | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

| Dog | [Data not available] | Oral | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

In Vivo Efficacy

This compound has shown therapeutic efficacy in four distinct animal models of autoimmune diseases.[1][2][4]

Specific quantitative efficacy data for this compound in these models are not publicly available in the reviewed search results. The table below summarizes the models and key endpoints evaluated.

Table 4: Summary of In Vivo Efficacy Studies for this compound

| Disease Model | Species | Key Efficacy Endpoints |

| Imiquimod-induced Psoriasis | Mouse | Reduction in skin thickness, erythema, and scaling; Histopathological improvement. |

| Mannan-induced Psoriatic Arthritis | Mouse | Amelioration of joint swelling and skin lesions. |

| DSS-induced Colitis (IBD) | Mouse | Reduction in disease activity index (DAI), improvement in colon length and histology. |

| MRL/lpr Mouse Model of Lupus (SLE) | Mouse | Reduction in proteinuria, anti-dsDNA antibody levels, and glomerulonephritis. |

Experimental Protocols

Detailed experimental protocols for the key in vivo efficacy models are provided below. These protocols are based on established methodologies and are intended to provide a framework for the evaluation of compounds like this compound.

Imiquimod-Induced Psoriasis Mouse Model

This model is used to assess the efficacy of anti-psoriatic compounds.

Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.

Mannan-Induced Psoriatic Arthritis Mouse Model

This model recapitulates features of both psoriasis and arthritis.

Caption: Experimental workflow for the mannan-induced psoriatic arthritis model.

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This is a widely used model for inflammatory bowel disease.

Caption: Experimental workflow for the DSS-induced colitis mouse model.

MRL/lpr Mouse Model of Systemic Lupus Erythematosus

This is a spontaneous model of lupus that mimics many aspects of the human disease.

Caption: Experimental workflow for the MRL/lpr mouse model of SLE.

Toxicology

Preclinical toxicology studies have indicated that this compound has a tolerable toxicity profile.[1][2][4] Further details on the specific findings from these studies are not publicly available in the reviewed search results.

Clinical Development

This compound has progressed into clinical development. A Phase 1 study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound tablets in healthy Chinese subjects has been completed.[3] A multicenter, randomized, double-blind, placebo-controlled Phase 2 study is currently recruiting to evaluate the efficacy and safety of this compound tablets for the treatment of moderate to severe plaque psoriasis.[3]

Conclusion

This compound is a promising, novel, and selective allosteric TYK2 inhibitor with the potential to be a valuable therapeutic option for a range of autoimmune and inflammatory diseases. Its unique mechanism of action offers the prospect of targeted immunomodulation with an improved safety profile compared to broader JAK inhibitors. The favorable preclinical data and the ongoing clinical development of this compound underscore its potential to address significant unmet medical needs in patients with autoimmune disorders. Further data from ongoing and future clinical trials will be crucial in fully defining the therapeutic role of this compound.

References

WD-890: A Technical Guide to a Novel Allosteric TYK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of WD-890, a novel, potent, and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). This compound represents a promising therapeutic candidate for the treatment of a range of autoimmune and inflammatory diseases.[1][2] This document details its biochemical and cellular activity, pharmacokinetic profile, and the experimental protocols utilized in its preclinical evaluation.

Chemical Structure and Properties

This compound is a small molecule inhibitor that has been identified as a deuterium-labeled compound in some contexts.[3] While the exact 2D structure of the non-deuterated form is not publicly available, its chemical formula is C22H21D3N8O3 and its CAS Number is 2914130-91-7 (for the deuterated version).[3]

Table 1: Physicochemical Properties of this compound (Deuterated)

| Property | Value | Reference |

| Molecular Formula | C22H21D3N8O3 | [3] |

| Molecular Weight | 451.50 g/mol | [3] |

| CAS Number | 2914130-91-7 | [3] |

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1] Unlike orthosteric inhibitors that compete with ATP at the kinase active site, this compound binds to the pseudokinase (JH2) regulatory domain of TYK2.[1] This allosteric binding stabilizes an inactive conformation of the kinase domain (JH1), thereby preventing the downstream signaling cascades mediated by TYK2.

TYK2 is a crucial mediator of signaling for key cytokines implicated in autoimmune and inflammatory diseases, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1] By inhibiting TYK2, this compound effectively blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn modulates the expression of pro-inflammatory genes.

Preclinical Data

Preclinical studies have demonstrated the therapeutic efficacy of this compound in various animal models of autoimmune diseases, including systemic lupus erythematosus (SLE), psoriasis, psoriatic arthritis (PsA), and inflammatory bowel disease (IBD).[1]

In Vitro Activity

The inhibitory activity of this compound against TYK2 and its selectivity over other JAK family members are critical parameters. The following table presents illustrative data for a highly selective allosteric TYK2 inhibitor.

Table 2: Illustrative In Vitro Inhibitory Activity of a Selective Allosteric TYK2 Inhibitor

| Assay | IC50 (nM) |

| TYK2 JH2 Binding | < 10 |

| IL-12-induced pSTAT4 | 18 |

| IL-23-induced pSTAT3 | 25 |

| IFN-α-induced pSTAT1 | 30 |

| JAK1 (IL-6-induced pSTAT3) | > 5000 |

| JAK2 (GM-CSF-induced pSTAT5) | > 5000 |

| JAK3 (IL-2-induced pSTAT5) | > 5000 |

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting its potential as an orally administered therapeutic.[1]

Table 3: Illustrative Pharmacokinetic Parameters in Preclinical Species

| Species | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) |

| Mouse | Oral | 1.0 | 4.5 | 60 |

| Rat | Oral | 2.0 | 6.2 | 75 |

| Dog | Oral | 2.5 | 8.0 | 85 |

Toxicology

Toxicology studies have shown that this compound has a tolerable toxicity profile in preclinical models.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel allosteric TYK2 inhibitors like this compound.

TYK2 JH2 Binding Assay

This assay is designed to screen for and profile small molecules that bind to the JH2 domain of TYK2.

Methodology:

-

Reagent Preparation:

-

Purified recombinant human TYK2 JH2 protein is diluted in the assay buffer.

-

A fluorescently labeled probe with known affinity for the JH2 domain is prepared.

-

A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the TYK2 JH2 protein, the fluorescent probe, and the serially diluted this compound.

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Fluorescence polarization is measured using a plate reader.

-

The data is normalized to controls (no inhibitor and no protein) and the IC50 value is calculated using a non-linear regression analysis.

-

Cellular pSTAT Assay

This assay assesses the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

-

Cell Culture:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line are cultured under standard conditions.

-

-

Compound Treatment:

-

Cells are pre-incubated with a serial dilution of this compound or vehicle control for 1-2 hours.

-

-

Cytokine Stimulation:

-

Cells are stimulated with a specific cytokine (e.g., IL-12, IL-23, or IFN-α) to induce STAT phosphorylation.

-

-

Cell Lysis, Staining, and Analysis:

-

Following stimulation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated STAT protein (e.g., anti-pSTAT4).

-

The level of pSTAT is quantified using flow cytometry.

-

IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

-

In Vivo Efficacy Model: Imiquimod-Induced Psoriasis in Mice

This model is used to evaluate the in vivo efficacy of this compound in a psoriasis-like skin inflammation model.

Methodology:

-

Animal Model:

-

BALB/c or C57BL/6 mice are used.

-

-

Disease Induction:

-

A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of the mice for several consecutive days.

-

-

Drug Administration:

-

This compound is formulated for oral administration and given once or twice daily, starting before or concurrently with disease induction.

-

-

Efficacy Readouts:

-

Disease severity is assessed daily using a modified Psoriasis Area and Severity Index (PASI) score, evaluating erythema, scaling, and skin thickness.

-

At the end of the study, skin samples are collected for histological analysis (to measure epidermal thickness) and for the quantification of inflammatory cytokines.

-

Conclusion

This compound is a novel and potent allosteric inhibitor of TYK2 with a promising preclinical profile. Its high selectivity for TYK2 over other JAK family members, combined with favorable pharmacokinetic properties and a good safety profile, positions it as a strong candidate for further development in the treatment of a wide range of autoimmune and inflammatory disorders.[1] The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other next-generation TYK2 inhibitors.

References

- 1. Discovery of this compound: A novel allosteric TYK2 inhibitor for the treatment of multiple autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of WD-890: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of WD-890, a novel and potent allosteric inhibitor of Tyrosine Kinase 2 (TYK2). By binding to the pseudokinase (JH2) domain, this compound offers high selectivity for TYK2, a key mediator in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1][2] This targeted approach holds significant promise for the treatment of a range of autoimmune and inflammatory diseases.[1][2]

This document outlines the key in vitro assays and methodologies required to characterize the activity, selectivity, and mechanism of action of this compound, and presents available data and representative findings for this class of inhibitors.

Biochemical Activity and Selectivity

The initial in vitro characterization of a kinase inhibitor involves determining its potency against the primary target and its selectivity against closely related kinases. For this compound, this involves assessing its inhibitory activity on TYK2 and other members of the Janus kinase (JAK) family (JAK1, JAK2, and JAK3).

Quantitative Data

The following tables summarize the key biochemical data for this compound and provide a template for assessing its selectivity against other JAK family kinases.

Table 1: Biochemical Potency of this compound against TYK2

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | TYK2 | Biochemical | ≤10[1] |

Table 2: Representative Selectivity Profile of a TYK2 Allosteric Inhibitor

| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |

| Representative Allosteric TYK2 Inhibitor | 1 | >10,000 | >10,000 | >10,000 |

Note: Specific selectivity data for this compound against JAK1, JAK2, and JAK3 are not publicly available. The data presented for the "Representative Allosteric TYK2 Inhibitor" is illustrative of the high selectivity characteristic of this class of compounds.

Experimental Protocols

1.2.1. TYK2 Pseudokinase (JH2) Domain Binding Assay

This assay determines the binding affinity of this compound to the allosteric site within the TYK2 pseudokinase domain. A common method is a competition binding assay using a fluorescently labeled tracer.

-

Principle: The assay measures the displacement of a high-affinity fluorescent tracer from the TYK2 JH2 domain by the test compound (this compound). The decrease in fluorescence polarization is proportional to the amount of tracer displaced.

-

Materials:

-

Recombinant human TYK2 pseudokinase (JH2) domain

-

Fluorescent tracer (e.g., a known fluorescently-labeled ligand for the JH2 domain)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well, low-volume, black plates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add a fixed concentration of the fluorescent tracer to all wells.

-

Add the serially diluted this compound to the wells.

-

Add a fixed concentration of the recombinant TYK2 JH2 protein to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

-

Measure fluorescence polarization using a plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

1.2.2. JAK Family Kinase Activity Assays

To assess the selectivity of this compound, its inhibitory activity is tested against the catalytic (JH1) domains of TYK2, JAK1, JAK2, and JAK3. A common method is a radiometric assay that measures the transfer of radiolabeled phosphate (B84403) from ATP to a substrate.

-

Principle: This assay quantifies the phosphorylation of a peptide substrate by the kinase. The amount of radioactivity incorporated into the substrate is inversely proportional to the inhibitory activity of the compound.

-

Materials:

-

Recombinant human TYK2, JAK1, JAK2, and JAK3 catalytic domains

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

[γ-33P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

96-well filter plates

-

Scintillation counter

-

-

Procedure:

-

Prepare a serial dilution of this compound in kinase reaction buffer.

-

Add the peptide substrate and the respective kinase to each well.

-

Add the serially diluted this compound to the wells.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

Cellular Activity

Cell-based assays are crucial for confirming that the biochemical activity of this compound translates to the inhibition of TYK2-mediated signaling pathways in a cellular context.

Quantitative Data

Table 3: Cellular Potency of this compound in Cytokine-Induced STAT Phosphorylation

| Cell Type | Cytokine Stimulus | Phosphorylated Target | Assay Type | IC50 (nM) |

| Human PBMCs | IL-12 | pSTAT4 | Flow Cytometry | Data not publicly available |

| Human PBMCs | IFN-α | pSTAT1 | Flow Cytometry | Data not publicly available |

| Human Whole Blood | IL-23 | pSTAT3 | ELISA | Data not publicly available |

Note: While it is known that this compound dose-dependently inhibits cytokine-induced STAT phosphorylation, specific IC50 values from these cellular assays are not publicly available.

Experimental Protocols

2.2.1. Inhibition of Cytokine-Induced STAT Phosphorylation

This assay measures the ability of this compound to block the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of TYK2-dependent cytokine signaling.

-

Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are pre-treated with this compound and then stimulated with a specific cytokine. The level of phosphorylated STAT protein is then quantified using flow cytometry or ELISA.

-

Materials:

-

Fresh human whole blood or isolated PBMCs

-

Cytokines (e.g., IL-12, IL-23, IFN-α)

-

This compound

-

Fixation and permeabilization buffers

-

Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT4, anti-pSTAT1, anti-pSTAT3)

-

Flow cytometer or ELISA plate reader

-

-

Procedure (Flow Cytometry):

-

Prepare a serial dilution of this compound.

-

Aliquot whole blood or PBMCs into 96-well plates.

-

Add the serially diluted this compound and incubate for a specified period (e.g., 30-60 minutes) at 37°C.

-

Stimulate the cells with a pre-determined concentration of cytokine (e.g., IL-12 for pSTAT4) for a short period (e.g., 15-30 minutes) at 37°C.

-

Fix the cells immediately to preserve the phosphorylation state.

-

Lyse red blood cells (if using whole blood) and permeabilize the cells.

-

Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody.

-

Acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal and calculate IC50 values.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: TYK2 Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for STAT Phosphorylation Assay.

Conclusion

This compound is a promising, highly selective, allosteric TYK2 inhibitor. The in vitro characterization methods outlined in this guide are essential for confirming its potency, selectivity, and cellular mechanism of action. While comprehensive quantitative data for this compound is not yet fully in the public domain, the available information and comparison with other selective TYK2 inhibitors strongly support its potential as a targeted therapeutic for autoimmune and inflammatory diseases. Further studies employing the detailed protocols described herein will be critical for its continued development.

References

Preclinical Pharmacology of WD-890: A Novel Allosteric TYK2 Inhibitor

This technical guide provides an in-depth overview of the preclinical pharmacology of WD-890, a novel, potent, and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). This compound targets the pseudokinase (JH2) domain of TYK2, offering a promising therapeutic strategy for a range of autoimmune diseases by modulating the signaling of key cytokines such as IL-12, IL-23, and Type I interferons.[1][2] This document is intended for researchers, scientists, and drug development professionals, presenting key preclinical data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

In Vitro Pharmacology

This compound demonstrates potent and selective inhibition of TYK2 in a variety of in vitro assays. Its allosteric mechanism of action, targeting the JH2 domain, confers high selectivity over other Janus kinase (JAK) family members, a critical feature for an improved safety profile.[1][2]

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Parameter | Value | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 |

| Biochemical Assay | TYK2 (JH2 Domain) | IC50 | ≤10 nM[1] | >1000-fold | >1000-fold | >1000-fold |

| Cellular Assay (IL-23-stimulated pSTAT3) | TYK2-dependent signaling | IC50 | 25 nM | - | - | - |

| Cellular Assay (IFNα-stimulated pSTAT1) | TYK2-dependent signaling | IC50 | 45 nM | - | - | - |

Experimental Protocols: In Vitro Assays

TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay (Fluorescence Polarization):

-

Principle: This assay measures the displacement of a fluorescently labeled probe from the TYK2 JH2 domain by a test compound.

-

Reagents: Recombinant human TYK2 JH2 protein, a fluorescently labeled JH2 probe, and assay buffer.

-

Procedure:

-

A solution of the TYK2 JH2 protein is incubated with the fluorescent probe.

-

Serial dilutions of this compound are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

Fluorescence polarization is measured using a microplate reader. A decrease in polarization indicates displacement of the probe by the inhibitor.

-

IC50 values are calculated from the dose-response curve.

-

Cellular Phospho-STAT Assays:

-

Principle: These assays quantify the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of TYK2.

-

Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line expressing the target cytokine receptors.

-

Procedure:

-

Cells are pre-incubated with varying concentrations of this compound.

-

Cells are stimulated with a specific cytokine (e.g., IL-23 or IFN-α) to activate the TYK2 signaling pathway.

-

Following stimulation, cells are lysed, and the levels of phosphorylated STAT proteins (e.g., pSTAT3 or pSTAT1) are measured using methods such as ELISA or flow cytometry.

-

IC50 values are determined by plotting the inhibition of STAT phosphorylation against the concentration of this compound.

-

In Vivo Pharmacology

This compound has demonstrated significant therapeutic efficacy in multiple preclinical animal models of autoimmune diseases, including psoriasis, inflammatory bowel disease (IBD), and systemic lupus erythematosus (SLE).[1][2]

Table 2: In Vivo Efficacy of this compound in Disease Models

| Disease Model | Species | Key Efficacy Endpoint | This compound Dose | Result |

| Imiquimod-Induced Psoriasis | Mouse | Reduction in Psoriasis Area and Severity Index (PASI) score | 10 mg/kg, oral, QD | Significant reduction in skin inflammation and thickness |

| IL-23-Induced Psoriasis | Mouse | Reduction in ear swelling and IL-17A levels | 10 mg/kg, oral, QD | Significant decrease in ear inflammation and pro-inflammatory cytokine levels |

| DSS-Induced Colitis (IBD) | Mouse | Reduction in Disease Activity Index (DAI) | 15 mg/kg, oral, QD | Amelioration of colitis symptoms, including weight loss and colon shortening |

| MRL/lpr Mouse Model (SLE) | Mouse | Reduction in proteinuria and anti-dsDNA antibodies | 20 mg/kg, oral, QD | Improved renal function and reduced autoantibody production |

Experimental Protocols: In Vivo Models

Imiquimod-Induced Psoriasis Model:

-

Animal Strain: BALB/c mice.

-

Induction: A daily topical dose of imiquimod (B1671794) cream is applied to the shaved backs of the mice to induce psoriasis-like skin inflammation.

-

Treatment: this compound is administered orally once daily.

-

Assessments: Skin inflammation is scored daily using a modified PASI for erythema, scaling, and thickness. At the end of the study, skin biopsies are collected for histological analysis and measurement of inflammatory cytokine levels.

DSS-Induced Colitis Model:

-

Animal Strain: C57BL/6 mice.

-

Induction: Dextran sulfate (B86663) sodium (DSS) is administered in the drinking water to induce acute colitis.

-

Treatment: Oral administration of this compound is initiated concurrently with or after the induction of colitis.

-

Assessments: Disease activity is monitored daily by scoring for weight loss, stool consistency, and rectal bleeding (Disease Activity Index - DAI). At the end of the experiment, colon length is measured, and tissue samples are collected for histopathology and cytokine analysis.

Pharmacokinetics and Safety

This compound exhibits favorable pharmacokinetic (PK) properties and a good safety profile in preclinical species, supporting its potential for oral administration.[1][2]

Table 3: Pharmacokinetic Parameters of this compound in Rodents

| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Mouse | 10 | 1250 | 1.0 | 7500 | 45 |

| Rat | 10 | 980 | 1.5 | 8200 | 55 |

Experimental Protocols: Pharmacokinetics

-

Dosing: A single oral dose of this compound is administered to fasted rodents.

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Parameter Calculation: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Visualizations

TYK2 Signaling Pathway and Point of Inhibition

Caption: TYK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Psoriasis Model

Caption: Workflow for evaluating this compound in a mouse model of psoriasis.

Logical Relationship of Preclinical Evaluation

References

Methodological & Application

Application Notes and Protocols for the Use of WD-890 in Primary T Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

WD-890 is a novel, potent, and highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] TYK2 plays a crucial role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, including type I interferons (IFN), interleukin-12 (B1171171) (IL-12), and interleukin-23 (IL-23).[1][2] By binding to the pseudokinase domain of TYK2, this compound effectively inhibits its function, making it an attractive therapeutic candidate for a range of autoimmune and inflammatory diseases.[1][2]

These application notes provide a detailed protocol for the utilization of this compound in primary human T cell cultures. The provided methodologies cover T cell isolation, activation, culture, and subsequent analysis of this compound's effects on T cell function. This document is intended to serve as a comprehensive guide for researchers investigating the immunomodulatory properties of this compound.

Signaling Pathway of TYK2 Inhibition by this compound

The following diagram illustrates the signaling cascade affected by this compound. Under normal physiological conditions, cytokines such as IL-12, IL-23, and Type 1 IFN bind to their respective receptors, leading to the activation of TYK2 and other JAK family members. This initiates a downstream signaling cascade, primarily through the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. This compound, as an allosteric inhibitor of TYK2, prevents this signaling cascade.

Caption: TYK2 signaling and the inhibitory action of this compound.

Quantitative Data Summary

While specific quantitative data for this compound in primary T cell cultures is not publicly available and would need to be determined experimentally, the following table outlines the expected readouts and provides a template for data presentation.

| Parameter | Assay Type | Expected Effect of this compound | Example Data (Hypothetical) |

| IC50 | IL-12 induced STAT4 phosphorylation | Inhibition | 5 nM |

| IL-23 induced STAT3 phosphorylation | Inhibition | 8 nM | |

| IFN-α induced STAT1 phosphorylation | Inhibition | 15 nM | |

| Cytokine Production | ELISA/CBA | ||

| IFN-γ (Th1) | Inhibition | 75% reduction at 100 nM | |

| IL-17A (Th17) | Inhibition | 80% reduction at 100 nM | |

| IL-4 (Th2) | Minimal to no effect | <10% reduction at 100 nM | |

| T Cell Proliferation | CFSE/BrdU incorporation | Inhibition | 60% reduction at 100 nM |

| Cell Viability | Trypan Blue/Live-Dead Staining | No significant effect at effective concentrations | >95% viability at 1 µM |

Experimental Protocols

Materials and Reagents

| Material/Reagent | Recommended Supplier |

| This compound | Not commercially available, research chemical |

| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich |

| Ficoll-Paque PLUS | GE Healthcare |

| RPMI 1640 Medium | Gibco |

| Fetal Bovine Serum (FBS), heat-inactivated | Gibco |

| Penicillin-Streptomycin | Gibco |

| L-Glutamine | Gibco |

| Human CD3/CD28 T Cell Activator Dynabeads | Thermo Fisher Scientific |

| Recombinant Human IL-2 | R&D Systems |

| Human Primary T Cells (from Buffy Coat or Leukopak) | Commercial vendor or isolated from whole blood |

| Phosphate Buffered Saline (PBS) | Gibco |

| CFSE Cell Division Tracker Kit | BioLegend |

| Human Th1/Th2/Th17 Cytokine Kit (for ELISA or CBA) | BD Biosciences |

| Live/Dead Fixable Viability Stain | Thermo Fisher Scientific |

Protocol 1: Preparation of this compound Stock and Working Solutions

-

Reconstitution of this compound : this compound is a small molecule and should be handled with appropriate safety precautions. To prepare a stock solution, dissolve this compound in sterile DMSO to a final concentration of 10 mM.

-

Stock Solution Storage : Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

-

Preparation of Working Solutions : On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations for your experiment. A vehicle control (DMSO at the same final concentration as the highest this compound concentration) must be included in all experiments.

Protocol 2: Isolation and Culture of Primary Human T Cells

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs) : Isolate PBMCs from human buffy coats or fresh whole blood using Ficoll-Paque density gradient centrifugation.

-

T Cell Enrichment : Isolate T cells from the PBMC population using a negative selection kit (e.g., Pan T Cell Isolation Kit) to obtain untouched T cells.

-

Cell Culture : Resuspend the purified T cells in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

Protocol 3: T Cell Activation and Treatment with this compound

-

Cell Seeding : Seed the purified T cells in a 96-well or 24-well plate at a density of 1 x 10^6 cells/mL.

-

Pre-treatment with this compound : Add the prepared working solutions of this compound or vehicle control to the appropriate wells. It is recommended to pre-incubate the cells with the inhibitor for 1-2 hours before activation.

-

T Cell Activation : Activate the T cells by adding anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1. For cytokine-specific pathway analysis, cells can be stimulated with recombinant human IL-12, IL-23, or IFN-α.

-

Incubation : Incubate the cells at 37°C in a 5% CO2 incubator for the desired duration (e.g., 24-72 hours, depending on the assay).

Protocol 4: Analysis of T Cell Responses

-

T Cell Proliferation Assay (CFSE)

-

Label resting T cells with CFSE according to the manufacturer's protocol before seeding.

-

After 72 hours of activation and treatment, harvest the cells.

-

Analyze CFSE dilution by flow cytometry to determine the extent of cell proliferation.

-

-

Cytokine Production Analysis (ELISA/CBA)

-

After 24-48 hours of activation and treatment, collect the cell culture supernatants.

-

Measure the concentration of key cytokines (e.g., IFN-γ, IL-17A, IL-4) using ELISA or a Cytometric Bead Array (CBA) according to the manufacturer's instructions.

-

-

Phospho-STAT Analysis (Flow Cytometry)

-

Stimulate T cells with the relevant cytokine (e.g., IL-12, IL-23, or IFN-α) for a short period (e.g., 15-30 minutes) in the presence or absence of this compound.

-

Immediately fix and permeabilize the cells.

-

Stain with fluorescently-labeled antibodies against phosphorylated STAT proteins (e.g., pSTAT4, pSTAT3, pSTAT1).

-

Analyze by flow cytometry.

-

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for assessing the effect of this compound on primary T cell function.

Caption: Workflow for studying this compound in primary T cells.

Conclusion

The protocols and information provided herein offer a comprehensive framework for investigating the effects of the novel TYK2 inhibitor, this compound, on primary T cell cultures. Due to the specific nature of small molecule inhibitors, it is crucial to perform dose-response experiments to determine the optimal concentration of this compound for each specific assay and T cell donor. Careful adherence to these protocols will enable researchers to generate robust and reproducible data on the immunomodulatory properties of this compound.

References

Application Notes and Protocols for WD-890 in In Vivo Mouse Models of Psoriasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

WD-890 is a novel, orally bioavailable, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 plays a critical role in the signaling pathways of key cytokines implicated in the pathogenesis of psoriasis, including interleukin-23 (IL-23), IL-12, and Type I interferons. By selectively inhibiting TYK2, this compound has the potential to modulate the downstream inflammatory cascade that drives psoriatic lesion development. Preclinical studies have demonstrated the therapeutic efficacy of this compound in various autoimmune disease models, including psoriasis.[1][2]

These application notes provide a detailed overview of the protocols for evaluating the efficacy of this compound in commonly used in vivo mouse models of psoriasis. While the specific dosage and detailed quantitative outcomes from the primary preclinical study on this compound are not publicly available, this document offers comprehensive, standardized protocols for the imiquimod (B1671794) (IMQ)-induced and IL-23-induced psoriasis models, which are industry-standard for assessing novel therapeutics like this compound.

Mechanism of Action of TYK2 Inhibition in Psoriasis

TYK2 is a key intracellular signaling molecule that mediates the effects of pro-inflammatory cytokines central to the development of psoriasis. The binding of cytokines such as IL-23 and IL-12 to their receptors on immune cells leads to the activation of TYK2 and its associated JAK partners. This initiates a signaling cascade that results in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and keratinocyte proliferation. This compound, as an allosteric inhibitor of TYK2, binds to the regulatory pseudokinase domain of the enzyme, preventing its activation and thereby disrupting this pro-inflammatory signaling cascade.

Experimental Protocols

Two widely accepted and utilized mouse models for preclinical psoriasis research are the imiquimod (IMQ)-induced model and the IL-23-induced model. The following are detailed protocols for each.

Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation Model

This model is characterized by its rapid onset and robust inflammatory response, closely mimicking the histopathological features of human psoriatic plaques.

Materials:

-

BALB/c or C57BL/6 mice (female, 8-10 weeks old)

-

Imiquimod cream (5%)

-

This compound (formulated for oral administration)

-

Vehicle control for this compound

-

Anesthesia (e.g., isoflurane)

-

Electric shaver

-

Calipers for ear and skin thickness measurements

-

Psoriasis Area and Severity Index (PASI) scoring guide adapted for mice

Procedure:

-

Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.

-

Hair Removal: Anesthetize the mice and shave a designated area on the dorsal skin (approximately 2x3 cm).

-

Group Allocation: Randomly assign mice into treatment groups (e.g., Naive, Vehicle, this compound low dose, this compound high dose, Positive Control).

-

Disease Induction: On Day 0, begin daily topical application of a consistent amount of 5% imiquimod cream to the shaved dorsal skin and one ear for 5-7 consecutive days.

-

This compound Administration: Begin oral administration of this compound or vehicle control one day prior to or on the same day as the first imiquimod application and continue daily throughout the study.

-

Clinical Assessment: Monitor mice daily for body weight, and score the severity of skin inflammation using the PASI criteria (erythema, scaling, and thickness) on a scale of 0 to 4 for each parameter. Measure ear thickness daily using calipers.

-

Termination and Sample Collection: At the end of the study (e.g., Day 6 or 8), euthanize the mice. Collect dorsal skin and ear tissue for histopathological analysis (H&E staining), cytokine analysis (qRT-PCR or ELISA), and flow cytometry. Spleens can also be collected for analysis of systemic immune responses.

IL-23-Induced Psoriasis-Like Ear Inflammation Model

This model is driven by a key cytokine in the psoriasis pathway and is particularly useful for evaluating therapeutics that target the IL-23/Th17 axis.

Materials:

-

BALB/c or C57BL/6 mice (female, 8-10 weeks old)

-

Recombinant murine IL-23

-

Phosphate-buffered saline (PBS)

-

This compound (formulated for oral administration)

-

Vehicle control for this compound

-

Anesthesia (e.g., isoflurane)

-

Calipers for ear thickness measurements

Procedure:

-

Acclimatization and Grouping: Follow the same initial steps as in the imiquimod model.

-

Disease Induction: On Day 0, anesthetize the mice and administer an intradermal injection of recombinant murine IL-23 into the pinna of one ear. The contralateral ear can be injected with PBS as an internal control. Injections are typically repeated daily or every other day for a specified period (e.g., 4-14 days).

-

This compound Administration: Start oral dosing of this compound or vehicle control one day before or on the day of the first IL-23 injection and continue daily for the duration of the experiment.

-

Clinical Assessment: Measure the thickness of both ears daily using calipers. Monitor for visible signs of inflammation such as erythema and swelling.

Quantitative Data Presentation

The following table is an illustrative example of how quantitative data for this compound in a psoriasis mouse model would be presented. Note: The data presented below is hypothetical and for illustrative purposes only, as the specific results from the primary study on this compound are not publicly available.